Epothilone D

Beschreibung

Utidelone (UTD1), a novel microtubule stabilizing agent, is an epothilone B analogue produced by genetic engineering. It is under investigation in clinical trials for various cancers.

This compound has been reported in Myxococcus xanthus, Sorangium cellulosum, and Streptomyces venezuelae with data available.

This compound is a natural polyketide compound isolated from the myxobacterium Sorangium cellulosum. Also known as desoxyepothilone B, this compound binds to tubulin and inhibits the disassembly of microtubules, resulting in the inhibition of mitosis, cellular proliferation, and cell motility. (NCI04)

Utidelone is a genetically engineered epothilone analog with potential antineoplastic activity. Upon administration, utidelone binds to tubulin, induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to first-generation epothilones, this agent exhibits greater safety and enhanced activity against certain multidrug-resistant (MDR) tumors.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

microtubule-targeted antitumor agent; lacking the epoxide of epothilone B; may be equiv to this compound

Eigenschaften

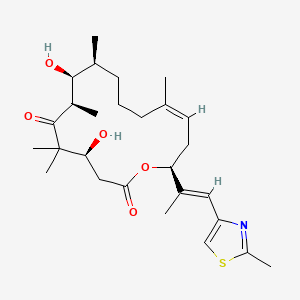

IUPAC Name |

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3/b16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZIUKBZLSUILX-GIQCAXHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880053 | |

| Record name | Epothilone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189453-10-9 | |

| Record name | Epothilone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189453-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxyepothilone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189453109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epothilone D | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epothilone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOTHILONE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0358E0YUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Epothilone D from Sorangium cellulosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilones, a class of 16-membered macrolides, represent a significant advancement in microtubule-stabilizing anticancer agents. Originally discovered as metabolites from the soil-dwelling myxobacterium Sorangium cellulosum, these compounds have demonstrated potent activity against a wide range of tumors, including those resistant to taxanes. This technical guide provides a comprehensive overview of the discovery, fermentation, extraction, and purification of Epothilone D, a key member of this family. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction: Discovery of the Epothilones

The journey of epothilones began in the 1980s when researchers at the Gesellschaft für Biotechnologische Forschung in Braunschweig, Germany, isolated the myxobacterium Sorangium cellulosum, strain So ce90.[1] Initially, interest in this organism was due to its production of compounds with antifungal properties.[1] Further investigation led to the identification of a new class of 16-membered macrolides, named epothilones.[1] While initially explored for their antifungal activity, their potent cytotoxic effects against eukaryotic cells soon became the focus of intense research.[1]

Subsequent studies revealed that epothilones exert their cytotoxic effects through a mechanism similar to that of paclitaxel (Taxol®), by stabilizing microtubules and inducing cell cycle arrest at the G2-M transition, ultimately leading to apoptosis.[2] However, epothilones have shown superior efficacy against multidrug-resistant cancer cell lines and better water solubility compared to taxanes.[2][3] Among the naturally occurring epothilones (A-F), this compound (the desoxy form of Epothilone B) has been a compound of particular interest due to its potent in vivo anticancer activities and a more favorable toxicity profile compared to Epothilone B.[4]

Biosynthesis and Production in Sorangium cellulosum

Epothilones are synthesized via a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[5] The biosynthetic gene cluster responsible for epothilone production has been identified and characterized.[5] this compound is a direct precursor to Epothilone B, with the conversion mediated by the P450 enzyme EpoK, which is responsible for the epoxidation of the C12-C13 double bond.[5]

Fermentation of Sorangium cellulosum for Epothilone Production

The production of epothilones is typically carried out through submerged fermentation of Sorangium cellulosum. However, a key challenge in the fermentation of this myxobacterium is its tendency to form clumps, which can hinder nutrient and metabolite transport, leading to inconsistent yields.[6] To mitigate this, various strategies have been developed, including the use of immobilized cultures in porous ceramics, which has been shown to increase epothilone yields significantly.[6]

The fermentation medium composition is critical for maximizing epothilone production. A variety of media have been developed, often containing complex carbon and nitrogen sources. The addition of an adsorbent resin, such as Amberlite XAD-16, to the culture medium is a common practice to capture the epothilones as they are produced, which can help to reduce potential feedback inhibition and degradation.[7][8]

Experimental Protocols

Fermentation of Sorangium cellulosum

This protocol is a composite based on optimized media reported in the literature for enhancing epothilone production.[8][9]

Objective: To cultivate Sorangium cellulosum under conditions optimized for the production of epothilones.

Materials:

-

Sorangium cellulosum strain (e.g., So ce90 or a high-producing mutant)

-

Seed culture medium (M26 medium or similar)

-

Production Fermentation Medium (see Table 1)

-

Amberlite XAD-16 resin

-

Shaker incubator

-

250 mL Erlenmeyer flasks

-

Autoclave

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of seed culture medium with a cryopreserved vial of Sorangium cellulosum. Incubate at 30°C with shaking at 200 rpm for 3 days.

-

Production Culture: Prepare the production fermentation medium as detailed in Table 1. Adjust the pH to 7.2-7.4 with KOH before autoclaving.

-

Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 8% (v/v).

-

Adsorbent Resin Addition: Add sterile Amberlite XAD-16 resin to the production culture at a concentration of 2% (v/v).

-

Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 8-10 days.

-

Harvesting: At the end of the fermentation period, harvest the Amberlite XAD-16 resin by filtration.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth and adsorbent resin.

Objective: To isolate and purify this compound from the fermentation culture.

Materials:

-

Harvested Amberlite XAD-16 resin

-

Methanol

-

Ethyl acetate

-

n-Heptane

-

HP-20SS resin (or similar polystyrene-divinylbenzene resin)

-

Silica gel for chromatography

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

-

Extraction:

-

Wash the harvested XAD-16 resin with water to remove residual medium components.

-

Elute the epothilones from the resin with methanol. Collect the methanol eluate.

-

-

Concentration: Concentrate the methanol extract under vacuum using a rotary evaporator at 40°C.

-

Defatting Step (Optional but Recommended):

-

The crude extract often contains fatty acids like methyl oleate. A defatting step using a polystyrene-divinylbenzene resin (e.g., HP-20SS) can be employed.

-

Load the concentrated extract onto the HP-20SS column equilibrated with a methanol-water mixture (e.g., 57:43).

-

Elute the epothilones with a higher concentration of methanol in water (e.g., 78:22 methanol-water). This step helps to remove nonpolar impurities.[4]

-

-

Chromatographic Purification:

-

Further purification can be achieved using normal-phase chromatography on silica gel or reverse-phase chromatography.

-

A typical solvent system for normal-phase chromatography is a gradient of ethyl acetate in n-heptane.

-

-

Crystallization:

-

For final purification, this compound can be crystallized.

-

Dissolve the purified epothilone fraction in a minimal amount of a suitable solvent like warm ethyl acetate or ethanol.

-

Induce crystallization by cooling or by the addition of an anti-solvent such as n-heptane or water.[4][10]

-

Collect the crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

-

-

Purity Analysis: Assess the purity of the final product using HPLC.

Data Presentation

Optimized Fermentation Medium Composition

| Component | Concentration (g/L) | Reference |

| Potato Starch | 4.8 | [9] |

| Skim Milk Powder | 2.3 | [9] |

| Glucose | 0.5 | [9] |

| Soybean Powder | 2.0 | [9] |

| Magnesium Sulfate (MgSO₄) | 2.0 | [9] |

| Calcium Chloride (CaCl₂) | 2.0 | [9] |

| EDTA-Fe³⁺ | 2.0 mL/L | [9] |

| Trace Elements Solution | 0.5 mL/L | [9] |

| Amberlite XAD-16 Resin | 2% (v/v) | [8] |

| pH | 7.4 | [9] |

Table 1: An example of an optimized fermentation medium for enhanced epothilone production.

Production Yields of Epothilones

| Epothilone | Producing Strain | Yield (mg/L) | Reference |

| Epothilone B | Sorangium cellulosum SoF5-76 (mutant) | 108.67 | [9] |

| Epothilones C and D | Sorangium cellulosum So ce90/B2 | 3-6 | [11] |

| This compound | Recombinant Myxococcus xanthus | <1 (in wild-type S. cellulosum) | [4] |

| Epothilone (total) | Immobilized Sorangium cellulosum | 90.2 | [6] |

Table 2: Reported production yields of epothilones from various strains and fermentation conditions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₁NO₅S | [12] |

| Molecular Weight | 491.7 g/mol | [12][13] |

| CAS Number | 189453-10-9 | [3][12] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in DMSO and Ethanol | [12] |

Table 3: Key physicochemical properties of this compound.

Visualizations

Epothilone Biosynthetic Relationship

Figure 1: Simplified diagram illustrating the biosynthetic relationship between major epothilones.

Workflow for Isolation and Purification of this compound

Figure 2: A comprehensive workflow diagram for the isolation and purification of this compound.

Conclusion

The discovery of epothilones from Sorangium cellulosum has provided a promising new class of anticancer agents. This compound, in particular, stands out for its potent efficacy and favorable preclinical profile. The successful isolation of this valuable compound relies on a multi-step process involving optimized fermentation, efficient extraction, and rigorous purification. This guide has consolidated key methodologies and quantitative data to provide a practical resource for the scientific community. Further research into strain improvement, fermentation optimization, and purification strategies will continue to be crucial in realizing the full therapeutic potential of this compound and its analogues.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isolation and characterization of the epothilone biosynthetic gene cluster from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. globethesis.com [globethesis.com]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | C27H41NO5S | CID 447865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Epothilone D mechanism of action on microtubule dynamics

An In-Depth Technical Guide to the Mechanism of Action of Epothilone D on Microtubule Dynamics

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a 16-membered macrolide natural product, is a potent microtubule-stabilizing agent that has garnered significant interest as an antineoplastic drug.[1] Its mechanism of action is functionally similar to that of paclitaxel, involving the promotion of tubulin polymerization and stabilization of microtubules.[1] This hyperstabilization disrupts the delicate dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Notably, this compound and its analogs often retain high potency against paclitaxel-resistant tumor cell lines, an advantage attributed to their status as poor substrates for P-glycoprotein efflux pumps and distinct interactions within the tubulin binding pocket.[2][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Interaction with Tubulin

Binding to the β-Tubulin Subunit

The primary molecular target of this compound is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[4] this compound binds to a pocket on β-tubulin that overlaps with the binding site for paclitaxel.[2] This is evidenced by competitive binding assays showing that epothilones can displace bound [³H]paclitaxel from microtubules.[2]

Despite sharing a binding region, the specific molecular interactions are not identical to those of paclitaxel.[4] For the closely related Epothilone A, binding involves hydrogen bonds between the macrolide's oxygen atoms (C1, C3, C5, C7) and residues within the M-loop of β-tubulin, such as Threonine-274 and Arginine-282.[4] Unlike paclitaxel, the thiazole side chain of epothilones binds to a different region of β-tubulin not occupied by the taxane.[4] These distinct interactions likely contribute to the retained activity of epothilones against cancer cells with tubulin mutations that confer paclitaxel resistance.[3] The epoxide ring, present in Epothilones A and B, is not essential for this activity, as this compound (desoxyepothilone B) is a highly potent tubulin binder.[4]

Promotion of Tubulin Polymerization and Microtubule Stabilization

This compound actively promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[2] This action has several key characteristics:

-

GTP- and MAP-Independence: It induces tubulin assembly in vitro even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs), which are normally required for polymerization.[2][4]

-

Resistance to Depolymerization: It renders microtubules resistant to depolymerizing conditions, such as exposure to cold temperatures or calcium ions.[2]

-

Suppression of Dynamics: The most critical effect at a cellular level is the potent suppression of microtubule dynamic instability. By binding to the microtubule lattice, this compound significantly dampens the transition between phases of growth (polymerization) and shrinkage (depolymerization), effectively freezing the microtubule network in a hyper-stabilized, non-functional state.

Quantitative Analysis of this compound's Effects

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key data points for epothilones.

Table 1: Tubulin Binding Affinity of Epothilones

This table presents binding affinity data for epothilones, demonstrating their high affinity for the polymerized (microtubule) form of tubulin compared to the unpolymerized dimer. Data for Epothilones A and B are used as representative examples of the class.

| Compound | Target State | Method | Parameter | Value |

| Epothilone A | Unpolymerized Tubulin | Not Specified | Kd | 130 µM[5] |

| Epothilone B | Unpolymerized Tubulin | Not Specified | Kd | 48 µM[5] |

| Epothilone A | Microtubules | Not Specified | Kd | 13 nM[5] |

| Epothilone B | Microtubules | Not Specified | Kd | 0.67 nM[5] |

| Epothilone A | Microtubules | Competition Assay | IC₅₀ vs [³H]Paclitaxel | 2.3 µM[4] |

| Paclitaxel | Microtubules | Competition Assay | IC₅₀ vs [³H]Paclitaxel | 3.6 µM[4] |

Kd: Dissociation Constant. A lower value indicates higher affinity. IC₅₀: Half-maximal inhibitory concentration in displacing the radioligand.

Table 2: Cytotoxicity of Epothilone Analogs in Human Cancer Cell Lines

This table shows the potent cytotoxic activity of epothilone analogs across various cancer cell lines, with IC₅₀ values typically in the low nanomolar range.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

| Fludelone (Epo D Analog) | MM.1S | Multiple Myeloma | 6 - 14.4[6] |

| This compound | MOLP-5 | Multiple Myeloma | 68.6[6] |

| This compound (KOS-862) | Various | Breast, Lung, Colon, Ovarian | Low nanomolar range[4] |

| Ixabepilone (Epo B Analog) | Various | Breast, Colon, Lung | 1.4 - 45[7] |

| Paclitaxel | MM.1S | Multiple Myeloma | 9 - 11.5[6] |

IC₅₀: Half-maximal inhibitory concentration for cell growth/viability.

Cellular Consequences of Microtubule Stabilization

G2/M Cell Cycle Arrest

The suppression of microtubule dynamics has profound consequences during mitosis. The mitotic spindle, a complex machine built from microtubules, requires a high degree of dynamic instability to capture chromosomes at their kinetochores and segregate them correctly. By hyperstabilizing spindle microtubules, this compound prevents the formation of proper kinetochore-microtubule attachments. This failure activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key proteins like cyclin B and securin. This leads to a sustained arrest of the cell in the G2/M phase of the cell cycle.[2][3]

Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers programmed cell death (apoptosis).[2] Evidence suggests that epothilones induce apoptosis primarily through the intrinsic, or mitochondrial-mediated, pathway.[2] The sustained mitotic arrest leads to the accumulation of pro-apoptotic signals, which converge on the mitochondria. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates the executioner caspase, caspase-3, which cleaves a multitude of cellular substrates, dismantling the cell and executing the apoptotic program.[8]

While G2/M arrest is the primary mechanism, some studies have shown that this compound can also regulate G1-checkpoint proteins, such as decreasing the level of CDK2 and inhibiting the phosphorylation of the retinoblastoma (Rb) protein, suggesting a potential secondary mechanism for inhibiting cell proliferation in certain contexts.[9]

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Light Scattering)

This is a fundamental assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be measured as an increase in light scattering (absorbance) at 340-350 nm.[10][11]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin (e.g., bovine brain) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[10] Keep on ice.

-

Prepare a 10 mM stock of GTP in water.[10]

-

Prepare serial dilutions of this compound in GTB or another appropriate vehicle (e.g., DMSO, ensuring the final concentration is <2%).[12] Prepare vehicle-only and positive controls (e.g., paclitaxel for enhancers, nocodazole for inhibitors).[10][11]

-

-

Assay Setup (96-well plate format):

-

Pre-warm a clear, flat-bottom 96-well plate and a compatible spectrophotometer to 37°C.[10] The reaction is temperature-sensitive and will not proceed efficiently at lower temperatures.[11]

-

On ice, prepare the final tubulin reaction mix. For a typical reaction, this includes tubulin (e.g., 3 mg/mL final concentration), GTB, GTP (1 mM final), and glycerol (e.g., 10%) to promote assembly.[11]

-

Add the test compounds/controls to the designated wells of the pre-warmed plate.

-

-

Initiation and Measurement:

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.

-

An increase in Vmax relative to the vehicle control indicates polymerization enhancement. Calculate the EC₅₀ (the concentration for 50% of maximal effect).

-

Competitive Radioligand Binding Assay

This assay determines a compound's ability to bind to the paclitaxel site on microtubules by measuring its competition with a radiolabeled ligand (e.g., [³H]paclitaxel).

Methodology:

-

Microtubule Preparation: Polymerize purified tubulin with GTP at 37°C to form microtubules. Stabilize these microtubules, often with a non-radioactive taxane, then pellet and resuspend them to remove unpolymerized tubulin.

-

Competition Reaction: Incubate the pre-formed, stabilized microtubules with a constant concentration of [³H]paclitaxel and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: Separate the microtubules (with bound ligand) from the free ligand in the supernatant. This is typically done by centrifugation through a glycerol cushion or by filtration.

-

Quantification: Measure the radioactivity in the pellet (bound fraction) using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]paclitaxel against the concentration of the competitor. Fit the data to a competition binding curve to determine the IC₅₀, which is the concentration of this compound required to inhibit 50% of the specific binding of [³H]paclitaxel. This can be used to calculate the inhibition constant (Ki).[13]

Cellular Tubulin Polymerization Assay (Western Blot)

This cell-based assay quantifies the shift from soluble to polymerized tubulin within cells following drug treatment.[14]

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and treat them with varying concentrations of this compound (and controls) for a specified time (e.g., 24 hours).[14]

-

Lysis and Fractionation:

-

Lyse the cells in a microtubule-stabilizing buffer (containing a non-ionic detergent like Triton X-100 and taxol/glycerol to preserve polymers).[14]

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C.[14]

-

The supernatant contains the soluble fraction (αβ-tubulin dimers). The pellet contains the insoluble, polymerized fraction (microtubules).[14]

-

-

Sample Preparation: Carefully collect the supernatant. Wash the pellet and then resuspend it in a lysis buffer to solubilize the proteins.

-

Western Blotting:

-

Quantify the protein concentration of the soluble fractions (e.g., using a BCA assay) to ensure equal loading.[14]

-

Load equal protein amounts of the soluble fractions and corresponding equal volumes of the pellet fractions onto an SDS-PAGE gel.

-

Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody against α- or β-tubulin, followed by an HRP-conjugated secondary antibody.[14]

-

-

Analysis: Use densitometry to quantify the tubulin bands in the soluble and pellet fractions. An effective microtubule-stabilizing agent like this compound will cause a dose-dependent increase in the amount of tubulin in the pellet fraction relative to the soluble fraction.[14]

References

- 1. Synthesis and Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a microtubule-stabilizing compound, inhibits neointimal hyperplasia after rat carotid artery injury by cell cycle arrest via regulation of G1-checkpoint proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis of Epothilones in Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered polyketide macrolactones produced by the Gram-negative, soil-dwelling myxobacterium Sorangium cellulosum.[1][2] These natural products have garnered significant attention in the pharmaceutical industry due to their potent anticancer activity. Their mechanism of action is similar to that of paclitaxel (Taxol®), involving the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] However, epothilones possess several advantages over taxanes, including higher water solubility and significant activity against paclitaxel-resistant cancer cell lines, making them promising candidates for next-generation cancer therapeutics.[1][4]

The native producer, S. cellulosum, presents significant challenges for large-scale production due to its slow growth rate (doubling time of ~16 hours) and the difficulty of genetic manipulation.[1][5] These limitations have driven extensive research into understanding the epothilone biosynthetic pathway to enable heterologous expression and metabolic engineering strategies in more tractable hosts. This guide provides a detailed technical overview of the epothilone biosynthetic gene cluster, the enzymatic pathway, quantitative production data, and key experimental protocols used to elucidate and engineer this complex metabolic process.

The Epothilone Biosynthetic Gene Cluster

The biosynthesis of epothilones is orchestrated by a large, ~56 kb gene cluster containing seven key genes, designated epoA through epoK.[6] This cluster encodes a modular, hybrid enzyme system that combines a non-ribosomal peptide synthetase (NRPS) with a type I polyketide synthase (PKS).[2][3] The organization of this multienzyme complex is collinear with the biosynthesis of the final product, a hallmark of modular PKS/NRPS systems.

The core machinery consists of:

-

One NRPS module (EpoB): Responsible for synthesizing the 2-methylthiazole starter unit.[2][6]

-

Eight PKS modules (encoded by epoA, epoC, epoD, epoE, epoF): Catalyze the sequential extension of the polyketide chain.[3][6]

-

A Cytochrome P450 Epoxidase (EpoK): Performs the final post-PKS modification, converting epothilones C and D into the more potent epothilones A and B, respectively.[1][6]

The Core Biosynthetic Pathway

The assembly of the epothilone scaffold is a multi-stage process involving initiation with a unique starter unit, sequential elongation, cyclization, and a final oxidation step.

Initiation: Thiazole Ring Formation

The biosynthesis begins with the formation of a 2-methylthiazolylcarboxy starter unit, a process that involves a unique interplay between a PKS loading module (in EpoA) and an NRPS module (EpoB).[7][8]

-

Acetyl-CoA Loading: The acyl carrier protein (ACP) domain of the EpoA loading module is primed with an acetyl group from acetyl-CoA.[7]

-

Cysteine Activation: The adenylation (A) domain of the EpoB NRPS module activates L-cysteine and tethers it to the peptidyl carrier protein (PCP) domain of EpoB.[7][8]

-

Condensation and Cyclization: The cyclization (Cy) domain of EpoB catalyzes the transfer of the acetyl group from EpoA-ACP to the amino group of the cysteine tethered to EpoB-PCP. This is followed by cyclodehydration to form a methylthiazolinyl intermediate.[7]

-

Oxidation: An oxidase (Ox) domain within EpoB oxidizes the thiazoline ring to the aromatic thiazole, completing the formation of the starter unit.[7][8]

Elongation, Termination, and Post-PKS Modification

Following initiation, the 2-methylthiazolyl starter unit is transferred to the first PKS module. The subsequent eight PKS modules, encoded across the epoC, epoD, epoE, and epoF genes, sequentially extend the polyketide chain.[2][6] Each module is responsible for incorporating a specific extender unit (either malonyl-CoA or methylmalonyl-CoA) and performing reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing backbone.[1]

After the final elongation step, a thioesterase (TE) domain catalyzes the release of the completed polyketide chain and its intramolecular macrolactonization to form the 16-membered ring of desoxyepothilone (Epothilone C or D).[2]

The final step is the epoxidation at the C12-C13 double bond, catalyzed by the cytochrome P450 enzyme, EpoK.[6] This conversion of epothilone D to epothilone B (and epothilone C to epothilone A) is crucial for the full biological activity of the compounds.[1][9]

Quantitative Analysis of Epothilone Production

Epothilone titers vary significantly between the native producer and engineered heterologous hosts. Optimization of culture conditions and genetic engineering have led to substantial improvements in yield.

Table 1: Epothilone Production in Native and Heterologous Hosts

| Producing Strain | Host Organism | Product(s) | Titer (mg/L) | Reference(s) |

|---|---|---|---|---|

| So ce90 | Sorangium cellulosum | Epothilone A | ~20 | [1] |

| Epothilone B | ~10 | [1] | ||

| Engineered Strain | Escherichia coli | Epothilone C | ~1 | [10] |

| Engineered Strain | Myxococcus xanthus | Epothilones (Total) | 0.0001 - 1.2 | [11] |

| ZE9N-R22 (Engineered) | Myxococcus xanthus | Epothilones A+B | 93.4 (in bioreactor) |[12] |

Table 2: Effect of Nutrients on Epothilone Production

| Nutrient | Concentration | Organism | % Reduction in Titer | Reference(s) |

|---|---|---|---|---|

| Ammonium | 12 mM | S. cellulosum | 90% | [13] |

| 12 mM | M. xanthus | 40% | [13] | |

| Phosphate | 5 mM | S. cellulosum | 60% | [13] |

| 5 mM | M. xanthus | 60% | [13] | |

| 17 mM | S. cellulosum | 95% | [13] |

| Iron | 20 µM | S. cellulosum / M. xanthus | Optimal concentration |[13] |

Table 3: Metabolic Degradation Rates of Natural Epothilones in Rodent Serum

| Compound | Degradation Rate (nmol/min/mg serum protein) | Reference(s) |

|---|---|---|

| Epothilone A | 0.50 | [4] |

| Epothilone B | 1.02 | [4] |

| this compound | 1.20 |[4] |

Key Experimental Methodologies

Elucidating and engineering the epothilone pathway has relied on several key molecular biology and biochemical techniques.

Protocol: Heterologous Expression of the epo Cluster in M. xanthus

This protocol outlines the general steps for transferring the entire epothilone gene cluster from S. cellulosum into the more genetically tractable host, M. xanthus.

Objective: To achieve production of epothilones in a host that is easier to cultivate and manipulate.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. cellulosum So ce90.

-

Cosmid Library Construction: A cosmid library of the S. cellulosum genome is created in an E. coli host.

-

Cluster Identification: The library is screened using probes designed from known epo gene sequences to identify cosmids containing overlapping fragments of the epothilone gene cluster.

-

Vector Construction: A large DNA fragment (~65 kb) encompassing the entire epo gene cluster is assembled into an integration vector. This vector contains regions of homology to a non-essential locus in the M. xanthus chromosome (e.g., the attB site for phage Mx8 integration) and a selectable marker (e.g., kanamycin resistance).[1][9]

-

Electroporation: The integration vector is introduced into M. xanthus cells via electroporation.

-

Selection and Screening: Transformants are selected on antibiotic-containing media. Correct integration of the gene cluster into the host chromosome is verified by PCR and Southern blotting.

-

Fermentation and Analysis: Verified clones are cultivated in production media (e.g., CMM supplemented with an adsorber resin like XAD-16).[1] The culture broth and resin are extracted and analyzed for epothilone production using HPLC and LC-MS.

References

- 1. Heterologous Expression of Epothilone Biosynthetic Genes in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The PKS/NRPS hetero-gene cluster of epothilones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and heterologous expression of the epothilone gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Isolation and characterization of the epothilone biosynthetic gene cluster from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous expression of epothilone biosynthetic genes in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ribosome engineering of Myxococcus xanthus for enhancing the heterologous production of epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nutrient regulation of epothilone biosynthesis in heterologous and native production strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Epothilone D as a microtubule-stabilizing agent in neurodegenerative diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is the destabilization of microtubules, essential components of the neuronal cytoskeleton responsible for maintaining cell structure, and facilitating axonal transport. Epothilone D, a brain-penetrant microtubule-stabilizing agent, has emerged as a promising therapeutic candidate to counteract this deficit. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of this compound in neurodegenerative diseases, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction: The Role of Microtubule Dysfunction in Neurodegeneration

In healthy neurons, the microtubule-associated protein tau binds to and stabilizes microtubules, ensuring the efficient transport of essential molecules along the axon. In several neurodegenerative conditions, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates, leading to a loss of its normal function and the formation of neurofibrillary tangles.[1][2] This "loss-of-function" hypothesis posits that the sequestration of tau into aggregates results in microtubule instability, impaired axonal transport, and ultimately, neuronal death.[1][3]

Microtubule-stabilizing agents offer a therapeutic strategy to compensate for this loss of tau function. By binding to tubulin, these agents promote its polymerization and stabilize the resulting microtubules. While first-generation microtubule stabilizers like paclitaxel have shown efficacy in peripheral nervous system models, their poor blood-brain barrier permeability limits their use for central nervous system disorders.[1][4] this compound, a 16-membered macrolide, has demonstrated the ability to cross the blood-brain barrier, making it a viable candidate for treating neurodegenerative diseases.[4][5]

Mechanism of Action of this compound

This compound exerts its biological effects by binding to the β-tubulin subunit, promoting the polymerization of tubulin into microtubules and stabilizing the existing microtubule network.[6] This action mimics the microtubule-stabilizing function of tau, thereby compensating for its loss in pathological conditions. The stabilization of microtubules by this compound has several beneficial downstream effects in neurons, including:

-

Increased Microtubule Density: By promoting polymerization, this compound increases the number of microtubules within the axon.[1][7]

-

Reduced Axonal Dystrophy: The stabilized microtubule network provides structural integrity to the axon, reducing swelling and degeneration.[1][7]

-

Improved Axonal Transport: A robust and stable microtubule network serves as a reliable track for motor proteins, facilitating the efficient transport of organelles, vesicles, and other vital cargo along the axon.[1][7]

These cellular improvements are hypothesized to translate into preserved neuronal function and improved cognitive and motor outcomes.

Preclinical Efficacy of this compound in Alzheimer's Disease Models

The therapeutic potential of this compound has been extensively studied in transgenic mouse models of tauopathy, which recapitulate key aspects of Alzheimer's disease pathology.

PS19 Mouse Model (P301S Tau Mutation)

In aged PS19 mice with existing tau pathology and cognitive deficits, weekly administration of this compound for three months led to significant improvements across multiple neuropathological and behavioral measures.[1][7]

Table 1: Quantitative Effects of this compound in Aged PS19 Tau Transgenic Mice [1][7]

| Parameter | Vehicle-Treated PS19 | This compound-Treated PS19 (0.3 mg/kg) | This compound-Treated PS19 (1.0 mg/kg) | Wild-Type Control |

| Microtubule Density (MTs/μm²) in Optic Nerve Axons | ~150 | ~200 | ~225 | ~250 |

| Dystrophic Axons in Optic Nerve (number/mm²) | ~4000 | ~2500 | ~2000 | ~1500 |

| Fast Axonal Transport (relative transport index) | ~0.6 | ~0.8 | ~0.9 | 1.0 |

| Cognitive Performance (Barnes Maze Escape Latency, seconds) | ~60 | ~40 | ~35 | ~25 |

| Insoluble Tau in Forebrain (ng/mg protein) | ~1200 | ~800 | ~700 | N/A |

| Hippocampal Neuron Density (NeuN-positive area, % of WT) | ~75% | ~85% | ~90% | 100% |

rTg4510 Mouse Model (P301L Tau Mutation)

In the rTg4510 mouse model, which also develops progressive tau pathology, treatment with BMS-241027 (this compound) has been shown to restore microtubule dynamics, reduce tau pathology, and improve cognitive function in the Morris water maze.[8][9]

Table 2: Quantitative Effects of BMS-241027 (this compound) in rTg4510 Tau Transgenic Mice [8][9]

| Parameter | Vehicle-Treated rTg4510 | BMS-241027-Treated rTg4510 (1 mg/kg) | Wild-Type Control |

| Microtubule Dynamicity (Turnover Rate, %/hour) | ~3.5 | ~2.0 | ~1.5 |

| Cognitive Performance (Morris Water Maze Escape Latency, seconds) | ~45 | ~30 | ~20 |

| Phospho-Tau (AT8) Staining in Hippocampus (arbitrary units) | High | Reduced | Low |

| Neurofibrillary Tangle (Gallyas Silver Stain) in Hippocampus (arbitrary units) | High | Reduced | Low |

| Hippocampal Neuron Number | Reduced | Preserved | Normal |

This compound in Parkinson's Disease Models

The investigation of microtubule-stabilizing agents in Parkinson's disease is also an active area of research. While data on this compound is more limited compared to Alzheimer's models, studies with other epothilones, such as Epothilone B, in toxin-induced models of Parkinson's disease have shown promising results.

In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, systemic administration of Epothilone B demonstrated neuroprotective effects on dopaminergic neurons in the substantia nigra.[10][11]

Table 3: Quantitative Effects of Epothilone B in a 6-OHDA Mouse Model of Parkinson's Disease [1][2]

| Parameter | 6-OHDA + Vehicle | 6-OHDA + Epothilone B (1 mg/kg) | Sham Control |

| Dopaminergic Neuron Survival in Substantia Nigra (% of sham) | ~67% | ~85% | 100% |

| Striatal Dopamine Levels (% of sham) | ~30% | ~60% | 100% |

| Behavioral Deficits (Apomorphine-induced rotations, turns/min) | ~7 | ~3 | ~0 |

| Microglial Activation in Substantia Nigra (Iba1+ cells/mm²) | ~400 | ~250 | ~150 |

These findings suggest that microtubule stabilization may be a viable therapeutic strategy for Parkinson's disease, and further investigation of this compound in this context is warranted.

Clinical Development

A Phase 1 clinical trial (NCT01492374) was initiated by Bristol-Myers Squibb to evaluate the safety, tolerability, and pharmacokinetics of BMS-241027 (this compound) in patients with mild Alzheimer's disease. However, the trial was discontinued, and no results have been publicly released.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Microtubule Polymerization Assay

This assay assesses the ability of a compound to promote the polymerization of tubulin into microtubules.[5][10]

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)

-

-

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in GTB supplemented with 1 mM GTP and the fluorescent reporter.

-

Add the test compound (e.g., this compound at various concentrations) or vehicle control (DMSO) to the wells of a 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mix to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The rate and extent of polymerization are determined from the slope and plateau of the curves, respectively. An increase in both parameters indicates microtubule stabilization.

-

In Vivo Study in Tau Transgenic Mice

This protocol describes a typical interventional study to evaluate the efficacy of this compound in a mouse model of tauopathy.[1][7]

-

Animal Model: Aged (e.g., 9-month-old) PS19 transgenic mice expressing the P301S human tau mutation.

-

Drug Administration:

-

This compound is dissolved in a vehicle solution (e.g., 5% Kolliphor HS 15 in saline).

-

Administer this compound (e.g., 0.3 or 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection once weekly for a specified duration (e.g., 3 months).

-

-

Behavioral Assessment (Morris Water Maze):

-

A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

-

Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

A probe trial is conducted at the end of training where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

-

Histological and Biochemical Analyses:

-

Following the treatment period, mice are euthanized, and brain tissue is collected.

-

Immunohistochemistry: Brain sections are stained with antibodies against markers of tau pathology (e.g., AT8 for phosphorylated tau, MC1 for misfolded tau) and neuronal integrity (e.g., NeuN).

-

Electron Microscopy: Optic nerve sections are prepared and imaged using a transmission electron microscope to quantify microtubule density and the number of dystrophic axons.

-

Insoluble Tau Quantification: Brain homogenates are subjected to sequential extraction to isolate the sarkosyl-insoluble fraction, and the amount of insoluble tau is quantified by ELISA.

-

Fast Axonal Transport: [³⁵S]methionine is injected into the vitreous of the eye. After a set time (e.g., 3 hours), the optic nerve is dissected, and the distribution of radiolabeled proteins along the nerve is analyzed by SDS-PAGE and autoradiography to assess the rate of transport.[3]

-

Visualizations

Signaling Pathway of this compound in Neurodegeneration

References

- 1. Epothilone B Benefits Nigral Dopaminergic Neurons by Attenuating Microglia Activation in the 6-Hydroxydopamine Lesion Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Axonal transport of [35S]methionine labeled proteins in Xenopus optic nerve: phases of transport and the effects of nerve crush on protein patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small‐molecule microtubule‐stabilizing agent safely reduces Aβ plaque and tau pathology in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Epothilone B Benefits Nigral Dopaminergic Neurons by Attenuating Microglia Activation in the 6-Hydroxydopamine Lesion Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Early investigational drugs targeting tau protein for the treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MPTP Impairs Dopamine D1 Receptor-Mediated Survival of Newborn Neurons in Ventral Hippocampus to Cause Depressive-Like Behaviors in Adult Mice [frontiersin.org]

The Dance of Structure and Activity: An In-depth Guide to the SAR of Epothilone D and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action, similar to the widely used taxanes, involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Epothilone D, a naturally occurring analog, has garnered significant interest due to its potent antitumor activity and favorable pharmacological properties.[3][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering insights for the rational design of novel, more effective microtubule-stabilizing agents.

Core Structure and Mechanism of Action

This compound interacts with β-tubulin at the taxoid-binding site, promoting the polymerization of tubulin dimers into stable microtubules.[2][6] This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle, ultimately leading to cell death in rapidly dividing cancer cells.[3][4] The core structure of this compound, a 16-membered macrolactone ring with a thiazole side chain, provides the essential scaffold for this biological activity. Modifications at various positions of this scaffold have been extensively explored to understand the key structural features governing its potency and to develop analogs with improved therapeutic profiles.

Structure-Activity Relationship (SAR) of this compound Analogs

Systematic modifications of the this compound structure have revealed several key regions crucial for its biological activity. The following sections summarize the SAR at different positions of the macrolactone ring and the thiazole side chain.

Modifications at the C7 Position

The hydroxyl group at the C7 position plays a critical role in the binding of epothilones to tubulin.[6] Removal of this hydroxyl group, as seen in 7-deoxy-epothilone D, results in a significant loss of activity, with a more than 100-fold decrease in potency against A2780 human ovarian carcinoma cell lines.[6] This suggests that the C7-hydroxyl group is involved in a crucial hydrogen bond interaction with the tubulin binding site, likely with the amino acid residue D226.[6]

Modifications at the C9 Position

The stereochemistry at the C9 position has been shown to influence the conformation and biological activity of this compound analogs. The synthesis and evaluation of 9-methyl-epothilone D diastereomers revealed that the 9-(S) and 9-(R) analogs exhibit significant differences in their inhibitory activities against cancer cell lines.[7] This highlights the importance of the conformation of the northern hemisphere of the macrolactone for optimal tubulin binding.

Modifications at the C4 and C12 Positions

To probe the bioactive conformation of this compound, analogs with a bridge between the C4-methyl and C12-methyl carbons have been synthesized.[8][9] These conformationally constrained analogs, however, all proved to be less active than this compound in both antiproliferative and tubulin assembly assays.[8][9] This suggests that while a specific conformation is required for binding, restricting the flexibility of the macroring with a covalent bridge may hinder the optimal interaction with tubulin.

Quantitative SAR Data

The following tables summarize the in vitro activity of key this compound analogs from various studies.

Table 1: Cytotoxicity of this compound and its Analogs against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | A2780 | 7.5 | [6] |

| 7-deoxy-epothilone D | A2780 | 900 | [6] |

| (S)-14-methoxy-epothilone D | A2780 | 29 | [6] |

| 7-deoxy-(S)-14-methoxy-epothilone D | A2780 | 2200 | [6] |

| Bridged Analog 36 (C4-C26) | A2780 | >1000 | [8][9] |

| Bridged Analog 36 (C4-C26) | PC3 | >1000 | [8][9] |

Table 2: In Vitro Tubulin Assembly Activity of this compound Analogs

| Compound | Activity | Reference |

| This compound | Potent | [8][9] |

| Bridged Analogs (C4-C26) | Less Active | [8][9] |

Signaling Pathways Modulated by Epothilones

Beyond their direct impact on microtubule dynamics, epothilones have been shown to modulate various cellular signaling pathways. For instance, a novel epothilone analog, UTD2, has been reported to inhibit cellular processes regulated by the Rac1 GTPase signaling pathway.[10] This includes the inhibition of PAK1 phosphorylation, a downstream effector of Rac1, which is involved in regulating the actin cytoskeleton and cell motility.[10] Furthermore, this compound has been shown to induce cell cycle arrest by regulating G1-checkpoint proteins, such as decreasing the level of CDK2 and inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogs.

Cytotoxicity Assay

The antiproliferative activity of epothilone analogs is typically determined using a standard cytotoxicity assay, such as the MTT or CellTox Green assay.

General Protocol (CellTox™ Green Cytotoxicity Assay): [12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the epothilone analog for a specified period (e.g., 72 hours).

-

Dye Addition: Add CellTox™ Green Dye to each well. The dye is impermeant to live cells but stains the DNA of dead cells.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485 nm excitation and 520 nm emission).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

The ability of epothilone analogs to promote tubulin polymerization is a direct measure of their mechanism of action. This is often assessed using a fluorescence-based or turbidity-based assay.

General Protocol (Fluorescence-based Tubulin Polymerization Assay): [13][14]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a fluorescent reporter (e.g., DAPI), GTP, and a polymerization buffer (e.g., PIPES buffer).

-

Compound Addition: Add the epothilone analog at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of the reporter increases as it incorporates into the polymerizing microtubules.

-

Data Analysis: Analyze the kinetic data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The structure-activity relationship of this compound is a complex interplay of stereochemistry, functional group positioning, and overall molecular conformation. The C7-hydroxyl group is paramount for potent activity, likely through a key hydrogen bonding interaction within the tubulin binding pocket. While constraining the conformation of the macrolide ring has so far led to a decrease in activity, these studies have provided valuable insights into the bioactive conformation. The exploration of modifications at other positions, coupled with a deeper understanding of the downstream signaling effects of epothilones, will continue to guide the development of next-generation microtubule-stabilizing agents with improved efficacy and safety profiles for the treatment of cancer.

References

- 1. Synthesis & antitumor activity of epothilones B and D and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and its 9-Methyl analogues: combinatorial syntheses, conformation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of bridged this compound analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of bridged this compound analogues† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a microtubule-stabilizing compound, inhibits neointimal hyperplasia after rat carotid artery injury by cell cycle arrest via regulation of G1-checkpoint proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

Preclinical Antitumor Activity of Epothilone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Epothilone D (also known as KOS-862 or Utidelone), a potent microtubule-stabilizing agent. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows involved in its mechanism of action.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic effects across a broad range of human cancer cell lines, often exhibiting greater potency than paclitaxel, particularly in drug-resistant lines. Its activity is typically observed in the nanomolar range.

Cytotoxicity Across Various Cancer Cell Lines

The 50% inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines are summarized below. These values highlight its potent antiproliferative activity in cancers of the breast, lung, colon, prostate, and ovary, as well as in multiple myeloma.[1][2]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 - 3.5 |

| MDA-MB-435 | Breast Carcinoma | 3.3 |

| NCI/ADR-RES | Doxorubicin-resistant Breast Cancer | 6.8 |

| A549 | Lung Carcinoma | 2.0 - 5.0 |

| HCT-116 | Colon Carcinoma | 1.4 - 4.0 |

| PC-3 | Prostate Adenocarcinoma | 2.5 - 6.0 |

| OVCAR-3 | Ovarian Adenocarcinoma | 1.8 - 4.2 |

| RPMI 8226 | Multiple Myeloma | 6.0 - 14.4 (for a derivative)[3] |

| CAG | Multiple Myeloma | 8.0 - 15.0 (for a derivative)[3] |

| H929 | Multiple Myeloma | 7.0 - 13.0 (for a derivative)[3] |

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines. Data compiled from multiple preclinical studies. The IC₅₀ values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

In Vivo Antitumor Efficacy

Preclinical studies in animal models, primarily immunodeficient mice bearing human tumor xenografts, have consistently demonstrated the potent in vivo antitumor activity of this compound. These studies have shown significant tumor growth inhibition and, in some cases, complete tumor regression.

Efficacy in Human Tumor Xenograft Models

The following table summarizes the in vivo antitumor efficacy of this compound in various xenograft models. The data illustrates its activity against a range of solid tumors, including those resistant to conventional chemotherapies.

| Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| A549 | Lung Cancer | Nude Mice | 20 mg/kg, i.p., q2dx5 | Significant tumor growth suppression | [4] |

| MX-1 | Breast Cancer | Nude Mice | 20 mg/kg, i.p., q2dx5 | Complete tumor regression in some animals | [2] |

| SK-OV-3 | Ovarian Cancer | Nude Mice | 15 mg/kg, i.v., q4dx3 | Marked tumor growth inhibition | [5] |

| SK-NAS | Neuroblastoma | Nude Mice | 20 mg/kg, i.p., q2dx9 | Significant therapeutic effect, including in intracranial model | [4] |

| RPMI 8226 | Multiple Myeloma | NOD/SCID Mice | 20 mg/kg, i.p., q2dx5 | No significant effect observed in this study with a derivative | [3] |

| CAG | Multiple Myeloma | NOD/SCID Mice | 20 mg/kg, i.p., q2dx5 | Significant decrease in tumor burden with a derivative | [3] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. This table presents a summary of the in vivo efficacy of this compound and its derivatives against various human tumor xenografts in immunodeficient mice. TGI indicates the percentage of tumor growth inhibition compared to a control group.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects primarily by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[6][7] This stabilization disrupts the dynamic instability of microtubules, leading to a cascade of cellular events culminating in apoptotic cell death.

Microtubule Stabilization and Cell Cycle Arrest

Similar to taxanes, this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[6] This aberrant stabilization of microtubules leads to the formation of non-functional mitotic spindles, causing the cells to arrest in the G2/M phase of the cell cycle.[4] The prolonged mitotic arrest ultimately triggers the apoptotic machinery.

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. graphviz.org [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Epothilone D and the β-Tubulin Interface: A Technical Guide to a High-Affinity Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between Epothilone D (KOS-862), a potent microtubule-stabilizing agent, and its target, the β-tubulin subunit of the microtubule. Designed for researchers, scientists, and professionals in drug development, this document details the binding mechanism, presents quantitative interaction data, outlines key experimental methodologies, and illustrates the critical molecular pathways involved.

Executive Summary

Epothilones represent a class of 16-membered macrolides that, like taxanes, exert their potent anti-mitotic effects by stabilizing microtubules.[1] This stabilization disrupts the dynamic instability essential for proper mitotic spindle function, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.[2] this compound, a desoxy-epothilone B analog, demonstrates superior potency and a favorable pharmacological profile, including activity against multi-drug resistant cancer cell lines.[2][3] Its mechanism hinges on a high-affinity interaction with a specific binding site on the β-tubulin subunit, the same pocket targeted by paclitaxel, though the precise molecular contacts differ.[4] Understanding the nuances of this interaction is critical for the rational design of next-generation tubulin-targeting therapeutics.

Mechanism of Action: Microtubule Hyperstabilization

The primary mechanism of action for this compound is the promotion of tubulin polymerization and the stabilization of the resulting microtubules.[5] By binding to β-tubulin within the microtubule polymer, this compound counteracts the natural dynamic instability of these cytoskeletal structures. This leads to the formation of non-functional microtubule bundles and an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[2]

The binding event induces a critical conformational change in β-tubulin, particularly in the M-loop (residues 270-288), a region that is typically disordered.[6][7] Epothilone binding forces the M-loop into a more rigid, helical conformation, which strengthens the lateral contacts between adjacent protofilaments, thereby stabilizing the entire microtubule lattice.[6][8]

References

- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Microtubule Stabilization: A Technical Guide to the Pharmacophore Modeling of Epothilone D and Taxanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacophore modeling of two potent classes of microtubule-stabilizing agents: Epothilone D and taxanes. By understanding their common and distinct structural features that govern their interaction with β-tubulin, researchers can advance the rational design of novel and more effective anticancer therapeutics. This document details the experimental protocols for pharmacophore modeling, presents key quantitative data, and visualizes the critical signaling pathways impacted by these compounds.

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitotic spindle formation during cell division. Their critical role in cell proliferation makes them a prime target for anticancer drug development. Taxanes, such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®), and epothilones, including this compound, are highly successful chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Despite their distinct chemical scaffolds, they share a common binding site on β-tubulin, suggesting the existence of a common pharmacophore.[3][4]

This guide delves into the computational methods used to define this pharmacophore, providing a detailed look at the methodologies that underpin the design of next-generation microtubule-targeting agents.

Pharmacophore Modeling: Unveiling the Essential Features for Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and taxanes, this involves defining the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and their spatial relationships necessary for binding to the taxane-binding pocket on β-tubulin.[5][6]

Experimental Protocols

The development of a robust pharmacophore model typically involves a combination of ligand-based and structure-based approaches, often culminating in a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.

2.1.1. Ligand-Based Pharmacophore Modeling

This approach relies on the analysis of a set of molecules with known biological activities. The general workflow is as follows:

-

Training and Test Set Selection: A diverse set of Epothilone and taxane analogs with a wide range of biological activities (e.g., IC50 values) is compiled. This set is then divided into a training set, used to generate the pharmacophore models, and a test set, used for external validation.[7][8]

-

Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to account for molecular flexibility.[9]

-

Feature Identification and Hypothesis Generation: Common chemical features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, and aromatic rings) are identified across the active molecules in the training set.[10] Software such as CATALYST or PHASE is then used to generate a series of pharmacophore hypotheses, which are different 3D arrangements of these features.[5]

-

Hypothesis Validation: The generated hypotheses are scored and ranked based on their ability to correctly predict the activity of the training set molecules. The best hypotheses are then validated using the test set to assess their predictive power on molecules not used in model generation.[11] Statistical parameters such as the correlation coefficient (r), root mean square deviation (RMSD), and cost difference are used to evaluate the quality of the model.[2]

2.1.2. Structure-Based Pharmacophore Modeling

This method utilizes the 3D structure of the biological target, in this case, the β-tubulin protein with a bound ligand, to derive a pharmacophore model.

-

Protein-Ligand Complex Preparation: The crystal structure of β-tubulin in complex with a taxane or epothilone analog is obtained from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy.[12]

-

Binding Site Analysis: The interactions between the ligand and the amino acid residues in the binding pocket are analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.[13][14]

-

Pharmacophore Feature Generation: Based on the identified interactions, pharmacophore features are generated that are complementary to the binding site. For example, a hydrogen bond donor in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore.[12]

-

Model Refinement and Validation: The generated pharmacophore model is refined and validated by its ability to distinguish known active compounds from inactive decoys in a virtual screening experiment. Metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curve analysis are used for validation.[15][16]

2.1.3. 3D-QSAR Model Development

A 3D-QSAR model provides a quantitative correlation between the 3D properties of molecules and their biological activities.

-

Molecular Alignment: The molecules in the training set are aligned based on a common scaffold or a pharmacophore hypothesis.

-

Descriptor Calculation: Steric and electrostatic fields (or other molecular descriptors) are calculated for each molecule on a 3D grid.

-

PLS Analysis: Partial Least Squares (PLS) analysis is used to generate a regression equation that correlates the calculated descriptor values with the biological activities.

-

Model Validation: The predictive ability of the 3D-QSAR model is assessed using cross-validation (q²) and by predicting the activities of the test set compounds (r²_pred).[7][17]

Common Pharmacophore for this compound and Taxanes

Studies have identified a common pharmacophore shared by both taxanes and epothilones, which typically consists of:

-

Two Hydrogen Bond Acceptors: Corresponding to the C1 carbonyl and the C5 hydroxyl group in epothilones, and the oxetane oxygen and the C2' hydroxyl group in taxanes.[3][5]

-

One Hydrogen Bond Donor: Often associated with the C7 hydroxyl group in epothilones and the C2' hydroxyl in taxanes.[5]

-

Multiple Hydrophobic/Aliphatic Regions: These features are crucial for interacting with the hydrophobic pockets within the binding site.[5]

Quantitative Data Summary